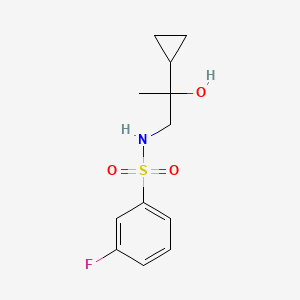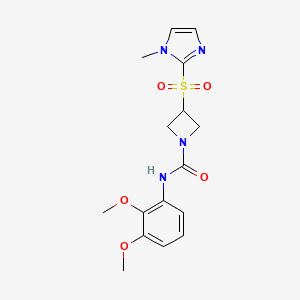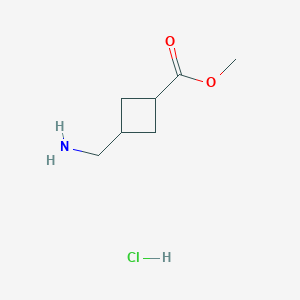![molecular formula C16H15N7O2S B2414044 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-cyano-N-methylbenzenesulfonamide CAS No. 2319836-62-7](/img/structure/B2414044.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-cyano-N-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound could be analyzed using X-ray crystallography . This technique can provide detailed information about the arrangement of atoms within the molecule.Physical And Chemical Properties Analysis
This compound has a molecular formula of C15H13F3N10 and an average mass of 390.326 Da . It has a density of 1.8±0.1 g/cm3 and a molar refractivity of 93.0±0.5 cm3 . It has 10 H bond acceptors and 4 freely rotating bonds .科学的研究の応用
Anticancer Properties
The triazolo[4,3-b]pyridazine scaffold has garnered attention for its potential as an anticancer agent. Researchers have investigated its cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and leukemia. The compound’s ability to inhibit tumor growth and induce apoptosis makes it a promising candidate for further development in cancer therapy .
Antimicrobial Activity
The compound exhibits antimicrobial properties, making it relevant for combating bacterial and fungal infections. Studies have explored its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The triazolo[4,3-b]pyridazine moiety may interfere with essential cellular processes, rendering it a potential antimicrobial agent .
Analgesic and Anti-Inflammatory Effects
Preclinical investigations suggest that this compound possesses analgesic and anti-inflammatory properties. It may modulate pain pathways and reduce inflammation, making it a candidate for pain management and inflammatory disorders .
Antioxidant Potential
The triazolo[4,3-b]pyridazine scaffold may act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. Its antioxidant activity could have implications for various health conditions, including neurodegenerative diseases and aging-related disorders .
Enzyme Inhibition
a. Carbonic Anhydrase Inhibitors The compound’s structure suggests potential as a carbonic anhydrase inhibitor. Carbonic anhydrases play crucial roles in physiological processes, and their inhibition can have therapeutic implications for conditions like glaucoma and epilepsy. b. Cholinesterase Inhibitors Researchers have explored its interaction with cholinesterases, enzymes involved in neurotransmission. Cholinesterase inhibitors are relevant in Alzheimer’s disease treatment. c. Alkaline Phosphatase Inhibitors Alkaline phosphatases are involved in bone mineralization and other cellular processes. Inhibition of these enzymes may have clinical applications. d. Anti-Lipase Activity Lipase inhibitors are relevant for weight management and lipid metabolism. eAromatase Inhibitors: Aromatase inhibitors target estrogen synthesis and are used in breast cancer therapy .
Antiviral Potential
Triazolo[4,3-b]pyridazine derivatives have shown promise as antiviral agents. Their mechanism of action may involve interfering with viral replication or entry. Further studies are needed to explore their efficacy against specific viruses .
Antitubercular Agents
The compound’s structure aligns with the search for novel antitubercular drugs. Tuberculosis remains a global health challenge, and new therapeutic options are urgently needed. Triazolo[4,3-b]pyridazine-based compounds could contribute to this effort .
将来の方向性
作用機序
Target of Action
Similar compounds with a 1,2,3-triazole-fused pyrazine or pyridazine core have been reported to inhibit the mesenchymal–epithelial transition factor (c-met) protein kinase . They have also shown GABA A allosteric modulating activity .
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been reported to inhibit c-met, a protein kinase involved in cell growth, survival, and migration . They may also modulate the activity of GABA A, a neurotransmitter receptor involved in neuronal excitability .
Biochemical Pathways
Inhibition of c-met can affect various signaling pathways involved in cell growth and survival . Modulation of GABA A activity can influence neuronal signaling pathways .
Result of Action
Inhibition of c-met can lead to reduced cell growth and survival . Modulation of GABA A activity can affect neuronal excitability .
特性
IUPAC Name |
4-cyano-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O2S/c1-21(26(24,25)14-4-2-12(8-17)3-5-14)13-9-22(10-13)16-7-6-15-19-18-11-23(15)20-16/h2-7,11,13H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTQBOAIONKVSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-cyano-N-methylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B2413965.png)

![N-(3-fluoro-4-methylphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2413967.png)


![3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B2413972.png)
![(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide](/img/structure/B2413974.png)
![2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2413977.png)

![N-(3-methoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2413981.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2413983.png)
![4-Bromo-1-[[1-[(2,5-difluorophenyl)methyl]azetidin-3-yl]methyl]pyrazole](/img/structure/B2413984.png)